molecular formula C11H9Cl3O3 B14353187 2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 91064-52-7

2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Katalognummer: B14353187
CAS-Nummer: 91064-52-7
Molekulargewicht: 295.5 g/mol
InChI-Schlüssel: HQIDEBSPEWSPSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of three chlorine atoms and a dimethoxyphenyl group. This compound belongs to the class of chalcones, which are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with trichloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential skin-whitening properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of three chlorine atoms and a dimethoxyphenyl group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

91064-52-7

Molekularformel

C11H9Cl3O3

Molekulargewicht

295.5 g/mol

IUPAC-Name

2,3,3-trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H9Cl3O3/c1-16-6-3-4-7(8(5-6)17-2)10(15)9(12)11(13)14/h3-5H,1-2H3

InChI-Schlüssel

HQIDEBSPEWSPSW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)C(=C(Cl)Cl)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.